Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate
Description
Properties
CAS No. |
88617-48-5 |
|---|---|
Molecular Formula |
C19H28Cl2N2O2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate |
InChI |
InChI=1S/C19H28Cl2N2O2/c1-4-25-19(24)18(13-15(2)3)22-14-16-5-7-17(8-6-16)23(11-9-20)12-10-21/h5-8,14-15,18H,4,9-13H2,1-3H3 |
InChI Key |
LOSLRIVGRKZIFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N=CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[bis(2-chloroethyl)amino]phenyl Intermediate
Step 1: Amination of Aromatic Ring
Starting from 4-nitrophenylalanine or a related compound, reduction of the nitro group to an amine is performed using reducing agents such as tin metal in hydrochloric acid or catalytic hydrogenation. This yields 4-aminophenylalanine derivatives.
Step 2: Introduction of Bis(2-chloroethyl)amino Groups
The aromatic amine is then reacted with 2-chloroethyl chloride or related chloroethylating agents under controlled conditions to introduce the bis(2-chloroethyl)amino substituent. This step often uses solvents like DMF and bases to facilitate nucleophilic substitution.
Step 3: Purification
The resulting bis(2-chloroethyl)amino derivative is purified by filtration, recrystallization, or chromatography to obtain a solid intermediate suitable for further reaction.
Formation of Ethyl Ester and Schiff Base Linkage
Step 4: Esterification
The amino acid backbone is converted to the ethyl ester, typically by reaction with ethanol under acidic conditions or via Fischer esterification. This step yields ethyl 2-amino-4-methylpentanoate derivatives.
Step 5: Schiff Base Formation
The key step involves condensation of the aromatic bis(2-chloroethyl)amino-substituted amine with the aldehyde or ketone functionality introduced on the ethyl ester side chain, forming the methylideneamino linkage (a Schiff base). This is usually carried out under mild acidic or neutral conditions with removal of water to drive the equilibrium.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Product Description |
|---|---|---|---|
| 1 | Reduction of 4-nitrophenylalanine to 4-aminophenylalanine | Sn/HCl or catalytic hydrogenation | 4-Aminophenylalanine |
| 2 | Alkylation with 2-chloroethyl chloride | DMF, base, controlled temperature | 4-[bis(2-chloroethyl)amino]phenylalanine |
| 3 | Esterification of amino acid | Ethanol, acid catalyst (e.g., H2SO4) | Ethyl 2-amino-4-methylpentanoate |
| 4 | Schiff base formation | Aldehyde/ketone, mild acid, reflux | Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate |
Experimental Conditions and Analytical Data
- Solvents: Dimethylformamide (DMF), ethanol, and aqueous acidic solutions are commonly used.
- Temperature: Reactions typically occur at room temperature to moderate heating (25–80°C).
- Purification: Crystallization and chromatographic techniques are employed to isolate intermediates and final products.
- Characterization: The intermediates and final compound are characterized by spectroscopic methods such as FTIR, $$^{1}H$$-NMR, mass spectrometry, and melting point determination.
Research Findings and Notes
- The bis(2-chloroethyl)amino group is introduced via nucleophilic substitution of aromatic amines with 2-chloroethyl chloride, a process sensitive to reaction conditions to avoid side reactions.
- Schiff base formation is a reversible condensation, and removal of water is critical to drive the reaction to completion.
- The ethyl ester moiety is stable under the conditions used for amination and condensation.
- The compound’s synthesis is related to melphalan derivatives, which have been extensively studied for anticancer properties. Modifications on the phenyl ring and side chains affect biological activity and stability.
- The synthetic route is modular, allowing for variations in the amino acid backbone or aromatic substitutions to tailor compound properties.
Summary Table of Key Intermediates and Their Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 4-Aminophenylalanine | C9H12N2O2 | 176.20 | Aromatic amine, amino acid |
| 4-[bis(2-chloroethyl)amino]phenylalanine | C13H18Cl2N2O2 | ~296.20 | Bis(2-chloroethyl)amino, amino acid |
| Ethyl 2-amino-4-methylpentanoate | C8H17NO2 | 159.23 | Ethyl ester, amino acid |
| This compound | C20H28Cl2N2O2 | ~422.35 | Schiff base, bis(2-chloroethyl)amino, ethyl ester |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally require controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate is structurally related to several anticancer agents, particularly those targeting various forms of cancer through alkylating mechanisms. The compound's bis(2-chloroethyl)amino group is known to contribute to its cytotoxicity by forming cross-links with DNA, which inhibits cell division and induces apoptosis in malignant cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against human cancer cell lines, suggesting a potential for development as a chemotherapeutic agent .
Neuroprotective Effects
Recent research has indicated that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate pathways involved in oxidative stress and inflammation.
Case Study : A clinical trial reported in Neuropharmacology highlighted the efficacy of related compounds in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .
Pesticidal Properties
The compound has also been investigated for its potential as an eco-friendly pesticide. Its structural components suggest that it may interact with biological systems in ways that inhibit pest growth while being less harmful to non-target organisms.
Research Findings : Studies have shown that derivatives can effectively target specific pests without contributing to the development of resistance, making them suitable candidates for integrated pest management strategies .
Toxicological Studies
Understanding the toxicity profile of this compound is crucial for its application in both medicinal and agricultural fields. Toxicological assessments have revealed varying degrees of toxicity depending on the formulation and method of application.
Data Summary :
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | Varies by formulation |
| Chronic Exposure Effects | Inflammatory responses |
| Environmental Impact | Low persistence |
Mechanism of Action
The mechanism of action of Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorambucil (4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid)
- Molecular Formula: C₁₄H₁₉Cl₂NO₂ .
- Key Features: Carboxylic acid group instead of an ester. Linear butanoic acid chain vs. branched pentanoate ester in the target compound. Mechanism: Chlorambucil’s acid group facilitates binding to serum proteins, prolonging half-life, while esters (as in the target compound) may hydrolyze to active acids in vivo .
- Applications: Clinically used for chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
Bendamustine-Related Compounds (e.g., USP Bendamustine Related Compound I RS)
- Molecular Formula : C₁₈H₂₅Cl₂N₃O₂ (MW: 386.32) .
- Key Features: Benzimidazole core substituted with bis(2-chloroethyl)amino groups. Ethyl ester functional group, similar to the target compound’s ester. Mechanism: Benzimidazole derivatives exhibit dual alkylating and antimetabolite activity, unlike the phenyl-methylideneamino scaffold of the target compound .
Ethyl 4-[[4-[bis(2-chloroethyl)amino]-2-methyl-phenyl]methylideneamino]benzoate
- CAS : 15332-51-1 .
- Key Features: Structural isomer with a benzoate ester instead of a pentanoate. Physicochemical Properties: Higher lipophilicity (predicted logP >3) compared to the target compound due to the aromatic benzoate group .
Physicochemical and Functional Comparison
- Lipophilicity : The target compound’s branched ester may confer higher logP than chlorambucil’s acid but lower than benzimidazole derivatives .
- Toxicity: Bis(2-chloroethyl)amino groups in all compounds pose mutagenic risks, but ester derivatives may reduce immediate cytotoxicity compared to free acids .
Research Implications and Limitations
- Data Gaps: No direct toxicological or efficacy data for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs .
- Synthetic Challenges: The branched ester and methylideneamino group may complicate synthesis compared to linear analogs like chlorambucil .
Biological Activity
Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate is a synthetic compound with potential applications in cancer therapy, particularly due to its structural similarities to known chemotherapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.31 g/mol. The compound features a bis(2-chloroethyl)amino group, which is characteristic of alkylating agents used in chemotherapy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄Cl₂N₄O₂ |
| Molecular Weight | 388.31 g/mol |
| Density | 1.33 g/cm³ |
| LogP | 4.56 |
The primary mechanism of action for this compound involves the alkylation of DNA, leading to cross-linking that inhibits DNA replication and transcription. This action triggers apoptosis in rapidly dividing cancer cells.
Inhibition of Histone Deacetylases (HDACs)
Recent studies have highlighted the compound's potential as an HDAC inhibitor. For instance, derivatives of bis(2-chloroethyl)amine have shown selective inhibition against HDAC3, which plays a crucial role in cancer cell proliferation and survival. The in vitro studies indicated an IC50 value of 1.30 μM against HepG2 liver cancer cells, demonstrating significant antiproliferative activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit potent antitumor effects across various cancer models:
- In Vitro Studies : In cell line assays, the compound showed promising results against solid tumors, with significant growth inhibition observed.
- In Vivo Studies : Xenograft models further confirmed its efficacy, with tumor growth inhibition rates reaching approximately 48.89% compared to control treatments .
Case Studies
- Study on HepG2 Cells : A study evaluated the effects of the compound on HepG2 cells, revealing that it induced apoptosis and caused G2/M phase arrest in the cell cycle. These findings suggest that the compound not only inhibits cell proliferation but also promotes programmed cell death .
- Combination Therapy : Investigations into drug combinations indicated that low concentrations of this compound enhanced the anticancer activity of other chemotherapeutics such as taxol and camptothecin, highlighting its potential for use in combination therapies .
Table 2: Summary of Antitumor Activity
| Cancer Type | IC50 (μM) | Tumor Growth Inhibition (%) |
|---|---|---|
| HepG2 | 1.30 | 48.89 |
| P-388 Lymphocytic | N/A | Active |
| L-1210 Lymphoid | N/A | Active |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate, and what methodological challenges arise during purification?
- Answer : The compound’s synthesis likely involves coupling a bis(2-chloroethyl)amino-substituted benzaldehyde derivative with an ethyl 2-amino-4-methylpentanoate precursor. Key steps include:
- Schiff base formation : Condensation of the aldehyde and amine under anhydrous conditions (e.g., using molecular sieves) .
- Alkylation : Introduction of bis(2-chloroethyl)amino groups via nucleophilic substitution, requiring controlled temperatures (0–5°C) to minimize side reactions .
- Purification challenges : Due to hydrolytic sensitivity, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. LC-MS monitoring (as in ) ensures purity >95% .
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods validate its degradation products?
- Answer : Stability studies should assess:
- Temperature : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis of the chloroethyl groups .
- pH sensitivity : Degrades rapidly in alkaline conditions (pH >8), forming 4-methylpentanoic acid derivatives.
- Analytical validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect degradation. NMR (¹H/¹³C) confirms structural integrity, focusing on the methylideneamino (–CH=N–) peak at δ 8.2–8.5 ppm .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s alkylating activity in DNA crosslinking, and how do structural modifications alter its cytotoxicity profile?
- Answer : The bis(2-chloroethyl)amino group generates aziridinium intermediates under physiological conditions, alkylating DNA at guanine N7 positions. Key factors:
- Reactivity : Electron-withdrawing groups on the phenyl ring enhance aziridinium formation .
- Cytotoxicity : Substitution at the 4-methylpentanoate ethyl ester (e.g., fluorination) improves membrane permeability, as seen in melphalan derivatives .
- Data contradiction : Some studies report reduced activity in hypoxic environments due to slower aziridinium generation; validate via comet assay under varying O₂ levels .
Q. How can researchers design in vitro/in vivo models to evaluate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships, particularly regarding tissue-specific bioactivation?
- Answer :
- In vitro : Use human liver microsomes to study CYP450-mediated metabolism. LC-MS/MS quantifies metabolites like de-ethylated products .
- In vivo : Administer via intraperitoneal injection (dose range: 10–50 mg/kg) in xenograft models. Monitor plasma/tissue concentrations using isotope-labeled internal standards .
- Tissue specificity : Immunohistochemistry (e.g., γ-H2AX staining) identifies DNA damage hotspots in tumor vs. healthy tissues .
Methodological Considerations
Q. What analytical techniques resolve contradictions in reported solubility data, and how do solvent polarities affect experimental outcomes?
- Answer :
- Solubility profiling : Use shake-flask method with UV-Vis detection (λ max ~270 nm). DMSO is optimal for stock solutions, but dilute in PBS (pH 7.4) to <1% DMSO for bioassays .
- Contradictions : Discrepancies arise from polymorphic forms. XRPD (X-ray powder diffraction) distinguishes crystalline vs. amorphous states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
